molecular formula C9H6FN5 B4426490 [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile

[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile

Cat. No. B4426490
M. Wt: 203.18 g/mol
InChI Key: QCKHTRZDWVBHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile, also known as FPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in medicinal chemistry. This compound belongs to the class of tetrazoles, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile is not fully understood. However, it has been reported to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are known to promote inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, this compound has been found to possess potent anticancer activity, inducing cell death in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high purity and yield. Moreover, this compound has been found to exhibit potent activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological activities. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in medicinal chemistry. Finally, the in vivo pharmacokinetics and toxicity of this compound need to be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound for medicinal chemistry research due to its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, as well as potent activity against cancer cells. The synthesis method for this compound is reliable, yielding high purity and yield of the compound. However, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Scientific Research Applications

[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, this compound has been found to possess potent activity against cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN5/c10-8-4-2-1-3-7(8)9-12-14-15(13-9)6-5-11/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKHTRZDWVBHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile
Reactant of Route 3
Reactant of Route 3
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile
Reactant of Route 4
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile
Reactant of Route 5
Reactant of Route 5
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile
Reactant of Route 6
Reactant of Route 6
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.